

CEP-28122: A Technical Guide for Preclinical Research

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Compound of Interest

Compound Name: CEP-28122

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Introduction

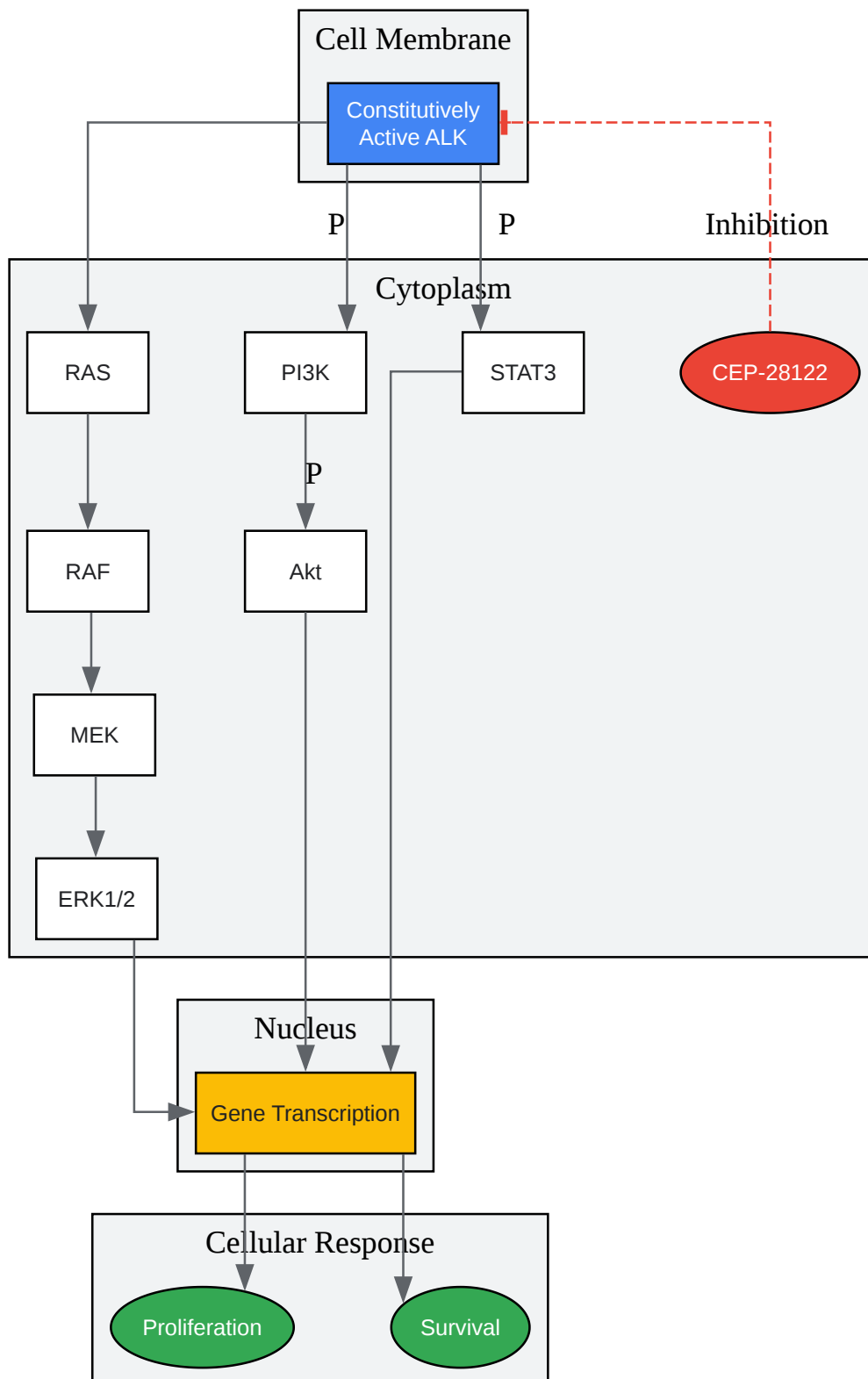
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3][4]} This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of human cancers where ALK is constitutively activated, such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.^{[1][3][5]} Its high potency and selectivity make it a valuable tool for investigating ALK-driven oncogenesis and for the preclinical evaluation of ALK-targeted therapies.^{[1][3]} This document provides a comprehensive overview of **CEP-28122**'s mechanism of action, key experimental data, and detailed protocols for its use in research.

Mechanism of Action

CEP-28122 exerts its therapeutic effects by directly inhibiting the kinase activity of ALK.^{[1][3]} In many cancers, genetic alterations like chromosomal translocations, point mutations, or gene amplification lead to the constitutive activation of the ALK receptor tyrosine kinase.^{[1][3]} This aberrant signaling drives cell proliferation and survival.

CEP-28122 binds to the ATP-binding pocket of ALK, preventing the phosphorylation of the kinase and its downstream effectors.[1][2] This targeted inhibition leads to the suppression of key signaling pathways, including STAT3, Akt, and ERK1/2.[2] The ultimate cellular outcomes of ALK inhibition by **CEP-28122** in ALK-positive cancer cells are concentration-dependent growth inhibition and cytotoxicity, associated with the activation of caspase-3/7.[2]

ALK Signaling Pathway Inhibition by **CEP-28122**



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Caption: Inhibition of the ALK signaling cascade by **CEP-28122**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **CEP-28122**.

Table 1: In Vitro Kinase Inhibitory Potency

Target Kinase	IC50 (nmol/L)	Notes
ALK	1.9 ± 0.5	Primary Target
Rsk2	7 - 19	Off-target
Rsk3	7 - 19	Off-target
Rsk4	7 - 19	Off-target
Flt4	46 ± 10	Off-target

Data sourced from an enzyme-based TRF assay.[\[1\]](#)[\[6\]](#)

Table 2: In Vitro Cellular Activity

Cell Line	Cancer Type	ALK Status	Outcome	IC50 / Effect
Karpas-299	ALCL	NPM-ALK Positive	Growth Inhibition	IC50: 20 nM[6]
Sup-M2	ALCL	NPM-ALK Positive	Growth Inhibition	Concentration-dependent[2]
NCI-H2228	NSCLC	EML4-ALK Positive	Growth Inhibition	Concentration-dependent[1]
NB-1	Neuroblastoma	ALK Amplified	Growth Inhibition	Concentration-dependent[1]
NB-1691	Neuroblastoma	ALK Negative	No significant effect	-

ALCL: Anaplastic Large-Cell Lymphoma;
 NSCLC: Non-Small Cell Lung Cancer.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Treatment Regimen	Outcome
Sup-M2	ALCL	30 mg/kg, PO, BID	Dose-dependent antitumor activity[2]
Sup-M2	ALCL	55 or 100 mg/kg, PO, BID for 4 weeks	Sustained tumor regression (>60 days post-treatment)[1][3]
NCI-H2228	NSCLC	30 & 55 mg/kg, PO, BID for 12 days	Tumor regression[1]
NCI-H3122	NSCLC	55 mg/kg, PO, BID for 12 days	Tumor stasis and partial regression[1]
NB-1	Neuroblastoma	30 mg/kg, PO, BID for 14 days	75% tumor growth inhibition[1]
NB-1	Neuroblastoma	55 mg/kg, PO, BID for 14 days	90% tumor growth inhibition[1]
HCT116	Colon Cancer	-	No antitumor activity[2]

PO: Per os (oral administration); BID: Bis in die (twice a day).

A single oral dose of **CEP-28122** at 30 mg/kg in mice resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[1][3]

Experimental Protocols

In Vitro ALK Phosphorylation Inhibition Assay

This protocol describes how to assess the ability of **CEP-28122** to inhibit ALK phosphorylation in cultured cancer cells.

Materials:

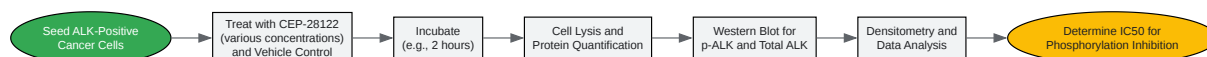
- ALK-positive cells (e.g., Sup-M2, Karpas-299)
- Complete cell culture medium
- **CEP-28122**
- DMSO (vehicle)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-phospho-ALK (e.g., Y664), anti-total-ALK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Plate ALK-positive cells in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **CEP-28122** in culture medium (e.g., 3-1000 nM).[2] Treat cells for a specified duration (e.g., 2 hours).[1][2] Include a DMSO vehicle control.
- Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for each sample and resolve by SDS-PAGE.

- Transfer proteins to a PVDF membrane.
- Block the membrane (e.g., with 5% BSA in TBST).
- Incubate with primary anti-phospho-ALK antibody overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibody.
- Detect signal using a chemiluminescent substrate.
- Data Analysis:
 - Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.
 - Quantify band intensities using densitometry software.
 - Calculate the relative ALK phosphorylation by normalizing the phospho-ALK signal to the total-ALK signal.

Experimental Workflow for In Vitro Analysis



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Caption: Workflow for assessing in vitro inhibition of ALK phosphorylation.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of **CEP-28122** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., SCID or nu/nu)
- ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228)

- Matrigel (optional)
- **CEP-28122**
- Vehicle for oral gavage
- Calipers for tumor measurement
- Animal balance

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Treatment Administration:
 - Prepare **CEP-28122** in a suitable vehicle for oral administration.
 - Administer **CEP-28122** by oral gavage at specified doses (e.g., 30, 55, or 100 mg/kg) and schedule (e.g., twice daily).[1][3]
 - Administer vehicle to the control group on the same schedule.
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
 - Monitor animal body weight and overall health as indicators of toxicity.
- Study Endpoint: Continue treatment for a predetermined period (e.g., 12-28 days).[1] Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

- Data Analysis:
 - Plot mean tumor volume \pm SEM for each group over time.
 - Calculate tumor growth inhibition (TGI) at the end of the study.
 - For regression studies, monitor for tumor reemergence after treatment cessation.[1][3]

Conclusion

CEP-28122 is a well-characterized, potent, and selective ALK inhibitor with demonstrated efficacy in preclinical models of ALK-driven cancers. Its favorable pharmacokinetic profile and robust antitumor activity make it an essential research tool for studying ALK biology and for the development of novel cancer therapeutics.[1][3] The data and protocols presented in this guide offer a solid foundation for researchers utilizing **CEP-28122** in their studies.

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